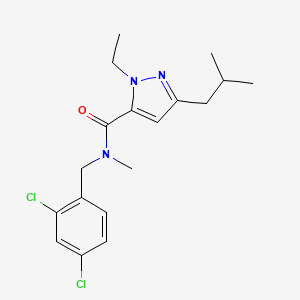

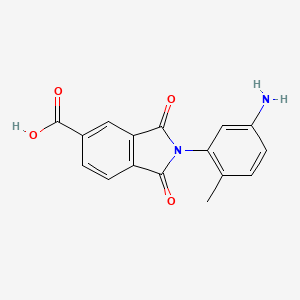

![molecular formula C18H19N3O2 B5578357 1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone CAS No. 124444-91-3](/img/structure/B5578357.png)

1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 1-{4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone involves several steps, typically starting from basic chemical compounds that undergo a series of reactions, including condensations and cyclizations under specific conditions. For example, the microwave-assisted synthesis approach has been utilized for creating compounds with piperidine and phenyl groups, indicating the potential methods that could apply to our compound of interest (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-{4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone is characterized by the presence of various functional groups, leading to specific hydrogen-bonding patterns and molecular interactions. For example, studies have shown that the secondary amine and carbonyl groups in similar molecules engage in intra- and intermolecular hydrogen bonding, forming stable structures (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The chemical properties of similar compounds reveal that they can undergo various chemical reactions, including diazotization, and can react with different reagents to form new derivatives with heterocyclic structures. These reactions often lead to compounds with significant biological or chemical activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).

科学的研究の応用

Electrochemical Synthesis Applications The electrochemical synthesis of new substituted phenylpiperazines has been explored, where 1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone serves as a precursor in the development of new phenylpiperazine derivatives. This methodology offers a reagent-less, environmentally friendly approach for synthesizing phenylpiperazine derivatives with high atom economy and safe waste under ambient conditions (Nematollahi & Amani, 2011).

Biological Activity Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives has shown potential antiviral activity, providing insights into the development of new compounds with potential therapeutic applications against viruses (Attaby et al., 2006). Additionally, the synthesis of compounds incorporating 1-(4-(piperidin-1-yl)phenyl)ethanone has been linked to antibacterial activity, highlighting its significance in creating new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Material Science and Polymer Synthesis In the realm of material science, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been reported. These compounds were synthesized using a simple and efficient method, showcasing the versatility of 1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone in contributing to the development of materials with potential applications in various industrial sectors (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

作用機序

The mechanism of action of “1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone” is not provided in the search results. This could be due to the fact that this compound is part of a collection of unique chemicals provided for early discovery research , and its specific biological or chemical activity may not have been fully explored yet.

将来の方向性

The future directions for research involving “1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone” are not specified in the search results. Given that this compound is provided for early discovery research , it may be of interest in various scientific investigations, depending on its properties and potential applications.

特性

IUPAC Name |

1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDTOAABAWUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924811 |

Source

|

| Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124444-91-3 |

Source

|

| Record name | Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

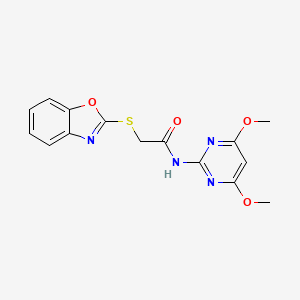

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

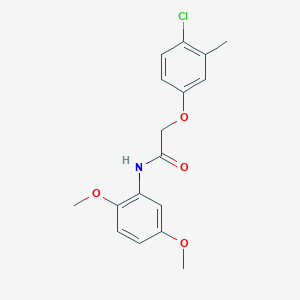

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

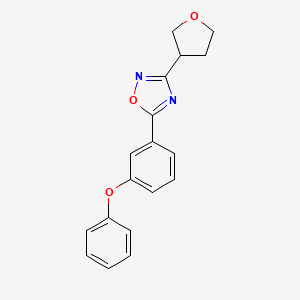

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)